[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
CAS No.: 1114659-72-1
Cat. No.: VC5197584
Molecular Formula: C22H16ClNO4S
Molecular Weight: 425.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114659-72-1 |
|---|---|
| Molecular Formula | C22H16ClNO4S |
| Molecular Weight | 425.88 |
| IUPAC Name | [4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H16ClNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3 |
| Standard InChI Key | FMQGVKLVCFCRBN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl |
Introduction
Synthesis
The synthesis of compounds similar to 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. These may include condensation reactions, halogenation, and oxidation steps to introduce the necessary functional groups. The synthesis process requires careful optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions
This compound can undergo various chemical reactions typical for aromatic compounds and those involving sulfur and oxygen functionalities. Key reaction types include:
-
Nucleophilic Substitution: Reactions involving the replacement of halogen atoms with other nucleophiles.
-
Electrophilic Aromatic Substitution: Reactions where an electrophile substitutes a hydrogen atom on the aromatic ring.
-
Oxidation/Reduction Reactions: Involving the modification of the sulfur or oxygen functionalities.
Biological Activity and Applications
Compounds with benzothiazine scaffolds have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of privileged substructures within the framework of 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone suggests it may exhibit enhanced bioactivity. The methoxy group on the phenyl ring could influence its solubility and interaction with biological targets.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazine | Contains benzothiazine core | Antimicrobial, anticancer |
| Chlorobenzamide | Aromatic rings with chlorine | Diuretic properties |
| Sulfonamide | Sulfonamide functional group | Antibacterial activity |
| 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine core with chloro and methoxy substituents | Potential antimicrobial, anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume